- Combination of a 3-(imidazol-4-yl)-4-(amino)-benzenesulfonamide TEAD inhibitor with an EGFR inhibitor and/or MEK inhibitor for use in the treatment of lung cancer, World Intellectual Property Organization, , ,

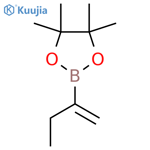

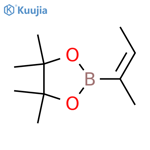

Cas no 91890-00-5 (1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]-)

![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]- structure](https://pt.kuujia.com/scimg/cas/91890-00-5x500.png)

91890-00-5 structure

Nome do Produto:1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]-

N.o CAS:91890-00-5

MF:C10H19BO2

MW:182.067663431168

MDL:MFCD23381515

CID:1971235

PubChem ID:13267416

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]- Propriedades químicas e físicas

Nomes e Identificadores

-

- 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]-

- (Z)-2-Buten-2-ylboronic acid pinacol ester

- 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(1-methyl-1-propenyl)-, (Z)- (ZCI)

- 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]- (9CI)

- 4,4,5,5-Tetramethyl-2-[(1Z)-1-methyl-1-propen-1-yl]-1,3,2-dioxaborolane (ACI)

- 2-[(2Z)-But-2-en-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 4,4,5,5-Tetramethyl-2-[(Z)-1-methylprop-1-enyl]-1,3,2-dioxaborolane

- MFCD23381515

- EN300-7473222

- SCHEMBL8755352

- EN300-380996

- 91890-00-5

- 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propen-1-yl]-

- 2-[(Z)-but-2-en-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 91890-02-7

- 2-Buten-2-ylboronicacidpinacolester

- CS-0129371

- (Z)-2-(but-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- (E)-2-(But-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- DB-160948

- Z3245419224

-

- MDL: MFCD23381515

- Inchi: 1S/C10H19BO2/c1-7-8(2)11-12-9(3,4)10(5,6)13-11/h7H,1-6H3/b8-7+

- Chave InChI: HEZPWTQUZJEVQF-BQYQJAHWSA-N

- SMILES: C(/B1OC(C)(C)C(C)(C)O1)(\C)=C\C

Propriedades Computadas

- Massa Exacta: 182.1478100g/mol

- Massa monoisotópica: 182.1478100g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 2

- Contagem de Átomos Pesados: 13

- Contagem de Ligações Rotativas: 1

- Complexidade: 215

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 1

- Contagem de Stereocenters Indefined Bond: 0

- Superfície polar topológica: 18.5Ų

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]- Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM328703-1g |

2-[(Z)-but-2-en-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

91890-00-5 | 95%+ | 1g |

$1850 | 2022-08-31 | |

| eNovation Chemicals LLC | Y1009466-100mg |

(Z)-2-Buten-2-ylboronic acid pinacol ester |

91890-00-5 | 95% | 100mg |

$255 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0217P-1g |

(Z)-2-Buten-2-ylboronic acid pinacol ester |

91890-00-5 | 97% | 1g |

¥8726.45 | 2025-01-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1200011-100mg |

(Z)-2-(But-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

91890-00-5 | 97% | 100mg |

¥2211.00 | 2024-04-25 | |

| abcr | AB536749-1 g |

(Z)-2-Buten-2-ylboronic acid pinacol ester; . |

91890-00-5 | 1g |

€1,002.80 | 2022-06-09 | ||

| eNovation Chemicals LLC | Y1009466-250mg |

(Z)-2-Buten-2-ylboronic acid pinacol ester |

91890-00-5 | 95% | 250mg |

$370 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0217P-100mg |

(Z)-2-Buten-2-ylboronic acid pinacol ester |

91890-00-5 | 97% | 100mg |

1382.31CNY | 2021-05-07 | |

| eNovation Chemicals LLC | D589007-5g |

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propen-1-yl]- |

91890-00-5 | 95% | 5g |

$1785 | 2024-08-03 | |

| Enamine | EN300-380996-0.5g |

2-[(2Z)-but-2-en-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

91890-00-5 | 95.0% | 0.5g |

$927.0 | 2025-03-16 | |

| Enamine | EN300-380996-1.0g |

2-[(2Z)-but-2-en-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

91890-00-5 | 95.0% | 1.0g |

$966.0 | 2025-03-16 |

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]- Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C

1.2 -78 °C; 30 min, -78 °C; -78 °C → 25 °C; 1 h, 25 °C

1.3 Reagents: Water

1.2 -78 °C; 30 min, -78 °C; -78 °C → 25 °C; 1 h, 25 °C

1.3 Reagents: Water

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Zirconocene chloride hydride Solvents: Dichloromethane ; 2 min, rt; 48 h, 50 °C

1.2 Reagents: Water ; 0 °C

1.2 Reagents: Water ; 0 °C

Referência

- Chemoselective Cross-Coupling of gem-Borazirconocene Alkanes with Aryl Halides, Journal of the American Chemical Society, 2020, 142(26), 11506-11513

Método de produção 3

Condições de reacção

Referência

- Cobalt-Catalyzed Enantioconvergent Hydrogenation of Minimally Functionalized Isomeric Olefins, Journal of the American Chemical Society, 2022, 144(38), 17359-17364

Método de produção 4

Condições de reacção

1.1 Catalysts: Sodium triethylborohydride , 2688877-55-4 Solvents: Pentane , Tetrahydrofuran ; 2 h, rt

Referência

- Pincer Iron Hydride Complexes for Alkene Isomerization: Catalytic Approach to Trisubstituted (Z)-Alkenyl Boronates, ACS Catalysis, 2021, 11(16), 10138-10147

Método de produção 5

Condições de reacção

Referência

- Product subclass 10: vinyloxyboranes, Science of Synthesis, 2004, 6, 337-401

Método de produção 6

Condições de reacção

1.1 Catalysts: Zirconocene chloride hydride Solvents: Dichloromethane ; 0 °C; 48 h, 45 °C

Referência

- Radical-polar crossover reactions of vinylboron ate complexes, Science (Washington, 2017, 355(6328), 936-938

Método de produção 7

Condições de reacção

1.1 Reagents: Water

Referência

- Stereoselective syntheses of alcohols, XXV. Generation of enol borates and their addition to aldehydes, Liebigs Annalen der Chemie, 1987, (11), 977-85

Método de produção 8

Condições de reacção

1.1 Catalysts: (OC-6-22)-Carbonylchlorohydrotris(triphenylphosphine)ruthenium Solvents: Tetrahydrofuran ; 16 h, 60 °C

Referência

- Ru-catalyzed isomerization of ω-alkenylboronates towards stereoselective synthesis of vinylboronates with subsequent in situ functionalization, Chemical Science, 2020, 11(23), 5944-5949

Método de produção 9

Condições de reacção

1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C

1.2 -78 °C; 30 min, -78 °C; -78 °C → 25 °C; 1 h, 25 °C

1.3 Reagents: Water

1.2 -78 °C; 30 min, -78 °C; -78 °C → 25 °C; 1 h, 25 °C

1.3 Reagents: Water

Referência

- Preparation of heterocyclic compounds as TEAD degraders and uses thereof, World Intellectual Property Organization, , ,

Método de produção 10

Condições de reacção

1.1 Catalysts: (SP-4-1)-[2,5-Bis[[bis(1,1-dimethylethyl)phosphino-κP]methyl]-1H-pyrrolato-κN]hy… Solvents: Benzene-d6 ; < 60 min, 68 °C

Referência

- Mechanistic Studies of Alkyne Hydroboration by a Well-Defined Iron Pincer Complex: Direct Comparison of Metal-Hydride and Metal-Boryl Reactivity, Inorganic Chemistry, 2022, 61(27), 10477-10485

Método de produção 11

Condições de reacção

1.1 Catalysts: Tris(2,4,6-trifluorophenyl)borane Solvents: Dichloromethane ; 6 h, 60 °C

Referência

- Tris(2,4,6-trifluorophenyl)borane: An Efficient Hydroboration Catalyst, Chemistry - A European Journal, 2017, 23(46), 10997-11000

Método de produção 12

Condições de reacção

1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C

1.2 -78 °C; 30 min, -78 °C; -78 °C → 25 °C; 1 h, 25 °C

1.3 Reagents: Water ; rt

1.2 -78 °C; 30 min, -78 °C; -78 °C → 25 °C; 1 h, 25 °C

1.3 Reagents: Water ; rt

Referência

- Preparation of heterocycles as TEAD inhibitors and uses thereof, World Intellectual Property Organization, , ,

Método de produção 13

Condições de reacção

1.1 Catalysts: Zirconocene chloride hydride Solvents: Dichloromethane ; rt → 45 °C; 48 h, 45 °C

Referência

- Highly Diastereo- and Enantioselective Allylboration of Aldehydes using α-Substituted Allyl/Crotyl Pinacol Boronic Esters via in Situ Generated Borinic Esters, Journal of the American Chemical Society, 2013, 135(14), 5316-5319

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]- Raw materials

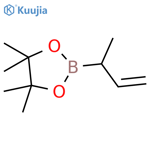

- 2-(but-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

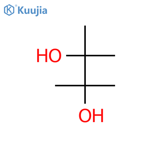

- 2,3-Dimethylbutane-2,3-diol

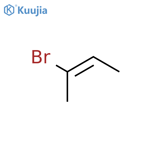

- 2-Butene, 2-bromo-,(2E)- (9CI)

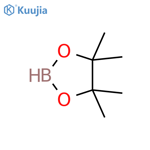

- Pinacolborane

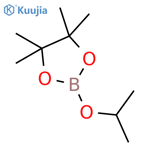

- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

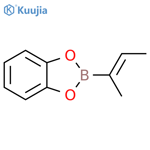

- 1,3,2-Benzodioxaborole, 2-[(1Z)-1-methyl-1-propenyl]-

- 2-(but-3-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]- Preparation Products

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]- Literatura Relacionada

-

1. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910

-

Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335

-

5. Book reviews

91890-00-5 (1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]-) Produtos relacionados

- 2137816-88-5(6-amino-N-ethyl-1,3-dioxaindane-4-carboxamide)

- 2228828-36-0(2-(2,5-dimethylfuran-3-yl)-2,2-difluoroethan-1-ol)

- 2228182-15-6(2-1-(1H-pyrrol-3-yl)cyclopropylpropan-2-amine)

- 853771-88-7(4-Bromo-2-(trifluoromethoxy)anisole)

- 91574-36-6(3-(Maleimidomethyl)-benzoicacid-NHSester)

- 1592971-36-2(1-(tert-butoxy)but-3-en-2-one)

- 2229289-17-0(1-(2-chloro-4-methylphenyl)-4,4-difluorocyclohexane-1-carboxylic acid)

- 2228640-53-5(1-2-(1,3-thiazol-4-yl)propan-2-ylcyclopropan-1-amine)

- 52426-83-2(2-ethenyloxane)

- 2171200-72-7((2S)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluorophenylformamido}-2-hydroxypropanoic acid)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:91890-00-5)1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]-

Pureza:99%

Quantidade:1g

Preço ($):1082.0